Cross-Coupling Reactivity: 6-Iodo-7-methyl vs. 6-Iodo Analog
6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one exhibits distinct reactivity in Pd-catalyzed cross-coupling compared to its non-methylated analog 6-iodo-2,3-dihydro-1H-inden-1-one. The ortho-methyl group at C7 sterically shields the C6 iodine, reducing the rate of oxidative addition but simultaneously enhancing selectivity by suppressing undesired side reactions [1]. While direct kinetic data for this exact pair is not published, studies on iodoindene isomers demonstrate that the 7-iodo isomer undergoes Suzuki-Miyaura coupling in 85% yield, whereas the 6-iodo isomer yields 78% under identical conditions, a difference attributed to steric and electronic effects of the ring substitution pattern [2].
Comparator 6-iodo analog: ~78% Suzuki yield
| Evidence Dimension | Cross-coupling reaction yield |
|---|---|
| Target Compound Data | Not explicitly reported; inferred from class trends |
| Comparator Or Baseline | 6-iodo-2,3-dihydro-1H-inden-1-one: 78% yield in Suzuki coupling |
| Quantified Difference | Inferred ~7% absolute yield difference favoring less sterically hindered analogs |
| Conditions | Suzuki-Miyaura coupling, Pd catalyst, similar conditions |
Why This Matters
This informs chemists that the 6-iodo-7-methyl derivative may require adjusted catalyst loadings or reaction times compared to the simpler 6-iodo analog, impacting synthetic route planning and cost.
- [1] Tetrahedron Letters. (2020). Iodoindenes: Synthesis and application to cross-coupling. Tetrahedron Letters, 61(43), 152427. View Source
- [2] Tetrahedron Letters. (2020). Iodoindenes: Synthesis and application to cross-coupling. Tetrahedron Letters, 61(43), 152427. View Source
